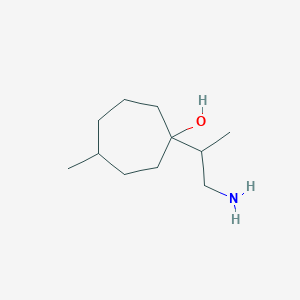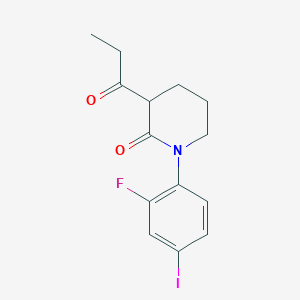![molecular formula C14H26N2O3 B13195502 tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to investigate its effects on various biological systems. It serves as a tool for studying enzyme interactions and cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties to develop new drugs and treatments.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure makes it valuable for creating specialized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and research context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16(4)11-9-14(18-10-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3 |
Clé InChI |
SIFKADBLWKBYBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC2(CCNCC2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




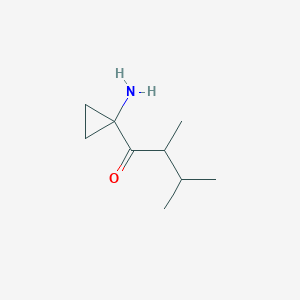
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)

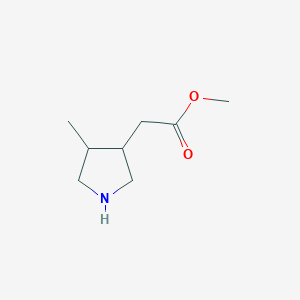
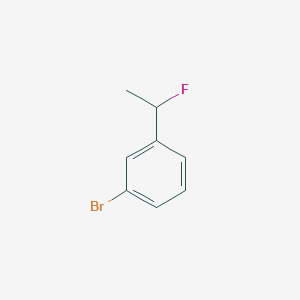
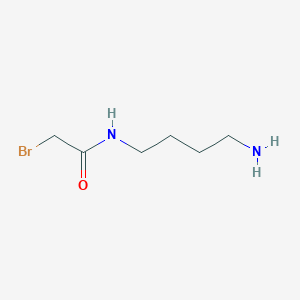
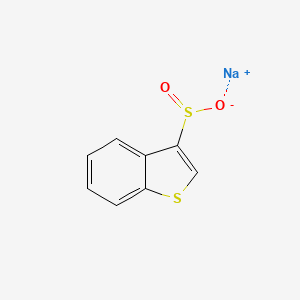
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)

